1-Quinolin-5-yl-methylamine hydrochloride
Overview
Description
1-Quinolin-5-yl-methylamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1-Quinolin-5-yl-methylamine hydrochloride typically involves several steps:
Starting Material: The synthesis often begins with quinoline, which can be derived from coal tar or synthesized through various methods such as the Skraup synthesis.
Functionalization: The quinoline undergoes functionalization to introduce the methylamine group. This can be achieved through reactions such as nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Quinolin-5-yl-methylamine hydrochloride can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the methylamine group, leading to different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Quinolin-5-yl-methylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Industrial Chemistry: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Quinolin-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended use. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication in certain pathogens .
Comparison with Similar Compounds
1-Quinolin-5-yl-methylamine hydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but different functional groups.
Camptothecin: An anticancer agent, camptothecin also contains a quinoline moiety but with additional lactone and hydroxyl groups.
Quinoline itself: The parent compound, quinoline, serves as a basis for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
quinolin-5-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVBCYBGVYQEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718258 | |
Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-81-2 | |
Record name | 1-(Quinolin-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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